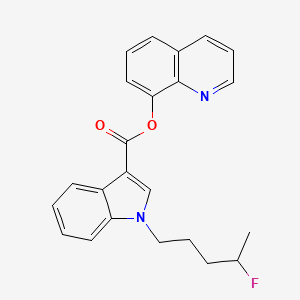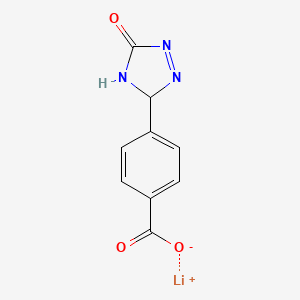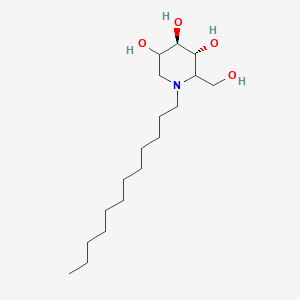![molecular formula C21H29N5O B12354485 Imidazo[1,2-c]quinazolin-5(3H)-one, 2,6-dihydro-2-[(4-phenyl-1-piperazinyl)methyl]-](/img/structure/B12354485.png)
Imidazo[1,2-c]quinazolin-5(3H)-one, 2,6-dihydro-2-[(4-phenyl-1-piperazinyl)methyl]-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Imidazo[1,2-c]quinazolin-5(3H)-one, 2,6-dihydro-2-[(4-phenyl-1-piperazinyl)methyl]- is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and pharmacology. This compound is known for its potential therapeutic applications, particularly in the development of anticancer agents and other pharmaceuticals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of imidazo[1,2-c]quinazolin-5(3H)-one derivatives typically involves the cycloaddition of 2-aryl-1H-imidazoles with 1,4,2-dioxazol-5-ones. This reaction is catalyzed by Cp*CoIII and proceeds through C–H amidation/annulation to yield the desired imidazo[1,2-c]quinazoline derivatives . The reaction conditions are generally mild, and the method offers a broad substrate scope with moderate to good yields.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the synthetic routes developed in laboratory settings can be scaled up for industrial applications. The use of efficient catalysts and optimized reaction conditions ensures that the synthesis can be performed on a larger scale with high efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
Imidazo[1,2-c]quinazolin-5(3H)-one derivatives undergo various chemical reactions, including:
Oxidation: These compounds can be oxidized to form quinazoline derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the core structure.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (amines, thiols) are employed under appropriate conditions.
Major Products
The major products formed from these reactions include various substituted imidazo[1,2-c]quinazolin-5(3H)-one derivatives, which can exhibit different biological activities depending on the nature of the substituents.
Scientific Research Applications
Chemistry: These compounds serve as versatile scaffolds for the synthesis of complex molecules.
Biology: They are used in the study of enzyme inhibition and protein interactions.
Industry: These compounds are explored for their potential use in the development of new pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of imidazo[1,2-c]quinazolin-5(3H)-one derivatives involves the inhibition of specific molecular targets, such as PI3K. By binding to the active site of PI3K, these compounds prevent the phosphorylation of downstream signaling molecules, leading to the inhibition of cell proliferation and induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
Imidazo[1,2-a]pyridines: These compounds share a similar core structure but differ in the position of the nitrogen atoms.
Imidazo[1,2-a]pyrazines: Another class of compounds with a similar scaffold, known for their biological activity.
Uniqueness
Imidazo[1,2-c]quinazolin-5(3H)-one derivatives are unique due to their specific substitution patterns and the ability to inhibit PI3K with high potency. This makes them particularly valuable in the development of targeted anticancer therapies.
Properties
Molecular Formula |
C21H29N5O |
|---|---|
Molecular Weight |
367.5 g/mol |
IUPAC Name |
2-[(4-phenylpiperazin-1-yl)methyl]-3,6,6a,7,8,9,10,10a-octahydro-2H-imidazo[1,2-c]quinazolin-5-one |
InChI |
InChI=1S/C21H29N5O/c27-21-23-19-9-5-4-8-18(19)20-22-16(15-26(20)21)14-24-10-12-25(13-11-24)17-6-2-1-3-7-17/h1-3,6-7,16,18-19H,4-5,8-15H2,(H,23,27) |
InChI Key |
YJCJMBBGFSFZIK-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2C(C1)C3=NC(CN3C(=O)N2)CN4CCN(CC4)C5=CC=CC=C5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![3-phenyl-2-[4-[[4-(3-pyridin-2-yl-1H-1,2,4-triazol-5-yl)piperidin-1-yl]methyl]phenyl]-2,3,4,4a,6,7,8,8a-octahydro-1H-1,6-naphthyridin-5-one](/img/structure/B12354424.png)
![5-[2-ethoxy-5-(4-methylpiperazin-1-yl)sulfonylphenyl]-1-methyl-3-propyl-3,3a,4,5,6,7a-hexahydro-2H-pyrazolo[4,3-d]pyrimidin-7-one](/img/structure/B12354425.png)

![1-[1-(1-ethylsulfonylpiperidin-4-yl)ethyl]-N-[(4-methoxy-6-methyl-2-oxopiperidin-3-yl)methyl]-2-methylindole-3-carboxamide](/img/structure/B12354440.png)

![(7S)-3-fluoro-4-[3-(8-fluoro-1-methyl-2,4-dioxo-4aH-quinazolin-1-ium-3-yl)-2-methylphenyl]-7-(2-hydroxypropan-2-yl)-6,7,8,9-tetrahydro-5H-carbazole-1-carboxamide](/img/structure/B12354461.png)
![propan-2-yl (2S)-2-[[[(2R,3R,4R,5R)-5-(2,4-dioxo-1,3-diazinan-1-yl)-4-fluoro-3-hydroxy-4-methyloxolan-2-yl]methoxy-phenoxyphosphoryl]amino]propanoate](/img/structure/B12354462.png)

![(2R,3R)-2,3-dihydroxybutanedioic acid;3-[2-[4-(4-fluorobenzoyl)piperidin-1-yl]ethyl]-4aH-quinazoline-2,4-dione](/img/structure/B12354472.png)

![sodium;4-[[(1R)-2-[5-(2-fluoro-3-methoxyphenyl)-3-[[2-fluoro-6-(trifluoromethyl)phenyl]methyl]-4-methyl-2,6-dioxo-1,3-diazinan-1-yl]-1-phenylethyl]amino]butanoate](/img/structure/B12354480.png)

